molecular formula C23H24N4O6S B2536086 4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533870-53-0

4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2536086
CAS RN: 533870-53-0
M. Wt: 484.53
InChI Key: ITDWLWWFRWXIBR-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O6S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown the synthesis and biological evaluation of novel benzenesulfonamide derivatives, where similar structural motifs to 4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide are explored. These compounds, through various chemical reactions, lead to the creation of derivatives that exhibit significant in vitro antitumor activity against specific cell lines. Theoretical and experimental studies on these compounds provide insights into their structural and vibrational characteristics, highlighting the role of density functional theory (DFT) and Hartree-Fock (HF) calculations in understanding their properties (Fahim & Shalaby, 2019).

Anticancer Activities

Another study focuses on the design, synthesis, and evaluation of anticancer activities of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, similar in structural complexity to 4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, demonstrated moderate to excellent anticancer activities against various cancer cell lines, surpassing the reference drug in some cases (Ravinaik et al., 2021).

Molecular Structure and Properties

The crystal structure and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provide insights into the molecular architecture and interactions of similar compounds. These studies involve spectral analysis, single crystal X-ray diffraction, and in vitro biological activities, offering a comprehensive understanding of their structural, electronic, and biological properties (Karanth et al., 2019).

Photolysis and Molecular Rearrangements

Investigations into the photolysis of 1,3,4-oxadiazoles in alcohols reveal the potential for heterolytic addition and cycloelimination reactions, leading to the formation of novel compounds such as benzoic acid ester and benzonitrile imine. These studies provide a foundation for understanding the photochemical behavior of oxadiazole derivatives and their potential applications in synthesizing new materials or drugs (Tsuge, Oe, & Tashiro, 1977).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S/c1-5-11-27(12-6-2)34(29,30)20-9-7-16(8-10-20)21(28)24-23-26-25-22(33-23)17-13-18(31-3)15-19(14-17)32-4/h5-10,13-15H,1-2,11-12H2,3-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDWLWWFRWXIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

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